molecular formula C7H11N3O B13210257 3-Amino-1-(pyrimidin-5-yl)propan-1-ol

3-Amino-1-(pyrimidin-5-yl)propan-1-ol

Cat. No.: B13210257
M. Wt: 153.18 g/mol
InChI Key: AUIJCOFAOVEIFK-UHFFFAOYSA-N
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Description

3-Amino-1-(pyrimidin-5-yl)propan-1-ol is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. One common method involves the use of pyrimidine-5-carbaldehyde as a starting material, which undergoes reductive amination with 3-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrimidinyl ketones, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

3-Amino-1-(pyrimidin-5-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(pyrimidin-5-yl)propan-1-ol is unique due to its specific combination of functional groups and the pyrimidine ring. This structure provides it with distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-pyrimidin-5-ylpropan-1-ol

InChI

InChI=1S/C7H11N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5,7,11H,1-2,8H2

InChI Key

AUIJCOFAOVEIFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(CCN)O

Origin of Product

United States

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